molecular formula C20H20N2O4 B2553117 3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887889-95-4

3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2553117
CAS No.: 887889-95-4
M. Wt: 352.39
InChI Key: MOJWKNYAXDUQAJ-UHFFFAOYSA-N
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Description

3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structural properties, has garnered interest in various fields of scientific research.

Scientific Research Applications

3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . This suggests that 3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide could also have potential implications in various fields of research and industry.

Preparation Methods

The synthesis of 3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide involves several steps. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions typically involve the use of Pd(OAc)₂, a ligand such as 1,10-phenanthroline, and a base like K₂CO₃ in a suitable solvent such as DMF. The final product is obtained through a one-pot, two-step transamidation procedure .

Chemical Reactions Analysis

3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-(butanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-3-8-17(23)22-18-13-9-4-6-11-15(13)26-19(18)20(24)21-14-10-5-7-12-16(14)25-2/h4-7,9-12H,3,8H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJWKNYAXDUQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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